molecular formula C8H10ClNO3 B2940431 Methyl 4-amino-3-hydroxybenzoate hydrochloride CAS No. 499157-23-2

Methyl 4-amino-3-hydroxybenzoate hydrochloride

Cat. No.: B2940431
CAS No.: 499157-23-2
M. Wt: 203.62
InChI Key: UVNWERBBTPQNME-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-hydroxybenzoate hydrochloride: is a chemical compound with the molecular formula C8H10ClNO3. It is a derivative of benzoic acid and is commonly used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

Methyl 4-amino-3-hydroxybenzoate hydrochloride, also known as Methyl 3-amino-4-hydroxybenzoate , is a synthetic compound that has been shown to inhibit the neuraminidase enzyme in the influenza virus . The neuraminidase enzyme plays a crucial role in the life cycle of the influenza virus, facilitating the release of progeny virions from infected cells .

Mode of Action

The compound acts as a ligand for the influenza virus, binding to the neuraminidase enzyme and inhibiting its function . This prevents the release of new virions, thereby halting the spread of the virus within the host.

Biochemical Pathways

Its primary action is the inhibition of the neuraminidase enzyme, which disrupts the life cycle of the influenza virus .

Result of Action

The primary result of the action of this compound is the inhibition of the neuraminidase enzyme, which prevents the release of progeny virions from infected cells . This halts the spread of the influenza virus within the host, potentially reducing the severity and duration of infection.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored at 2°C - 8°C, protected from light . It’s also important to note that the compound’s effectiveness can be influenced by the physiological environment within the host, including factors such as pH and the presence of other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

methyl 4-amino-3-hydroxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNWERBBTPQNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499157-23-2
Record name methyl 4-amino-3-hydroxybenzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an anhydrous methanol (100 ml) was added thionyl chloride (14.0 ml) at −10° C. during 20 minutes. After stirring the mixture for 15 minutes, 3-hydroxy-4-aminobenzoic acid (10.0 g) was added at the same temperature. The appeared suspension was stirred at room temperature overnight. The mixture was concentrated and then azeotroped with methanol (50 ml, twice). To the residue was added diethyl ether, and the residue was collected by suction filtration in washing with diethyl ether to give the title compound (12.8 g) having the following physical data.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

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